molecular formula C5H9NO3 B13029835 (3R,4R)-4-hydroxypyrrolidine-3-carboxylicacid

(3R,4R)-4-hydroxypyrrolidine-3-carboxylicacid

Cat. No.: B13029835
M. Wt: 131.13 g/mol
InChI Key: YDQDOPAGBYQTJD-DMTCNVIQSA-N
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Description

(3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring with hydroxyl and carboxylic acid functional groups. The stereochemistry of the compound, indicated by the (3R,4R) configuration, plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction. This method uses a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction conditions typically involve the use of a suitable solvent and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of (3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid often involves large-scale synthesis techniques. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of catalysts and solvents is crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carboxylic acid group can yield an alcohol.

Scientific Research Applications

(3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules.

    Biology: The compound is studied for its potential role in biological processes and as a building block for more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups play a key role in these interactions, facilitating binding to enzymes and receptors. The stereochemistry of the compound also influences its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid

InChI

InChI=1S/C5H9NO3/c7-4-2-6-1-3(4)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1

InChI Key

YDQDOPAGBYQTJD-DMTCNVIQSA-N

Isomeric SMILES

C1[C@H]([C@H](CN1)O)C(=O)O

Canonical SMILES

C1C(C(CN1)O)C(=O)O

Origin of Product

United States

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